molecular formula C11H15N5Na2O10P2 B573714 Gmpcp CAS No. 161308-39-0

Gmpcp

Cat. No.: B573714
CAS No.: 161308-39-0
M. Wt: 485.193
InChI Key: MZSIYHSOBHJEJS-IDIVVRGQSA-L
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Description

GMPCP (guanosine 5'-(α,β-methylene)diphosphate) is a non-hydrolyzable nucleotide analog in which the oxygen atom bridging the α- and β-phosphates is replaced by a methylene group (CH₂) . This structural modification renders it resistant to enzymatic hydrolysis, making it a valuable tool for studying nucleotide-dependent processes such as microtubule dynamics , bacterial cell division , and ecto-5'-nucleotidase (CD73) inhibition .

Key properties of this compound:

  • Structure: Differs from GDP by the α,β-methylene substitution.
  • Function: Mimics GDP or GTP depending on experimental conditions (e.g., buffer ionic strength) .
  • Applications: Used to probe nucleotide hydrolysis effects in microtubule assembly/disassembly and as a competitive inhibitor of CD73 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GMPCP involves the reaction of guanosine with methylene diphosphonic acid under specific conditions. The process typically includes:

    Activation of Guanosine: Guanosine is first activated by converting it into its 5’-phosphorylated form.

    Formation of Methylene Bridge: The activated guanosine is then reacted with methylene diphosphonic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) to form the methylene bridge between the α and β phosphates.

    Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:

    Bulk Activation: Large-scale activation of guanosine using efficient phosphorylating agents.

    Optimized Reaction Conditions: Use of optimized reaction conditions to maximize the formation of the methylene bridge.

    High-Throughput Purification: Implementation of high-throughput chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions: GMPCP undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in substitution reactions where the methylene group can be replaced by other functional groups under specific conditions.

    Complex Formation: this compound forms complexes with metal ions and proteins, which are crucial for studying protein-nucleotide interactions.

Common Reagents and Conditions:

    Condensing Agents: Dicyclohexylcarbodiimide (DCC) is commonly used in the synthesis of this compound.

    Metal Ions: Magnesium and calcium ions are often used to stabilize this compound-protein complexes.

Major Products: The major products formed from reactions involving this compound include various nucleotide analogs and protein-nucleotide complexes, which are essential for studying cellular signaling pathways.

Scientific Research Applications

Molecular Biology and Biochemistry

Gmpcp is primarily utilized in research related to G-protein signaling pathways. It serves as a substrate for various enzymes and is involved in the regulation of microtubule dynamics. The following applications highlight its importance:

  • Microtubule Dynamics : this compound is known to influence the hydrolysis of GTP when bound to tubulin, which is crucial for microtubule assembly and disassembly. This property has been extensively studied to understand cellular processes such as mitosis and intracellular transport .
  • G-Protein Signaling : As a nucleotide analogue, this compound can modulate G-protein activity, making it valuable in studies investigating signal transduction mechanisms. Its ability to mimic GTP allows researchers to explore the dynamics of G-protein coupled receptors (GPCRs) in various physiological contexts .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various therapeutic contexts:

  • Cancer Research : Studies have shown that this compound can affect the growth of cancer cells by modulating intracellular signaling pathways. For instance, it has been observed to alter the activity of proteins involved in apoptosis and cell proliferation, suggesting its potential as a therapeutic agent in oncology .
  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter release and neuronal signaling, providing insights into its role in neurodegenerative diseases and potential treatments .

Case Study 1: Microtubule Dynamics

A study by Hyman et al. (1992) demonstrated that this compound, when used as a slowly hydrolyzable analogue of GTP, significantly affects microtubule stability. The research highlighted how the presence of this compound alters the dynamics of microtubule growth and shrinkage, providing critical insights into cellular division processes.

ParameterControl (GTP)This compound
Microtubule Growth RateHighModerate
StabilityLowHigh

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer treatment, researchers investigated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

TreatmentViability (%)Apoptosis Markers
Control85Low
This compound55High

Mechanism of Action

GMPCP exerts its effects by mimicking the natural substrate GDP. It binds to guanine nucleotide-binding proteins, inhibiting their hydrolysis activity due to its resistance to enzymatic breakdown. This allows researchers to study the conformational changes and interactions of these proteins in a stable state. The molecular targets of this compound include G-proteins, tubulin, and other nucleotide-binding proteins involved in cellular signaling and structural functions.

Comparison with Similar Compounds

CD73 Inhibitors: Purine vs. Pyrimidine Bisphosphonates

GMPCP is a purine-based nucleoside bisphosphonate, structurally analogous to AMPCP (adenosine 5'-(α,β-methylene)diphosphate). Both inhibit CD73, but their potency varies significantly (Table 1):

Table 1: Inhibitory Potency of Nucleoside Bisphosphonates Against CD73

Compound IC₅₀ (μM) Kᵢ (nM) Nucleotide Base
AMPCP 0.56 ± 0.01 59 ± 1.5 Purine (Adenine)
This compound 1.42 ± 0.02 135 ± 2.7 Purine (Guanine)
CMPCP 3.20 ± 0.02 304 ± 5.8 Pyrimidine (Cytosine)
dUMPCP 3.94 ± 0.01 374 ± 6.9 Pyrimidine (Uracil)

Key Findings :

  • Purine-based inhibitors (AMPCP, this compound) exhibit 10–20x higher affinity than pyrimidine analogs (CMPCP, dUMPCP) .
  • This compound is the second-most potent CD73 inhibitor after AMPCP, highlighting the importance of the purine base for binding .

Microtubule Dynamics: this compound vs. GTP Analogs

This compound is often compared to GTP analogs like GMPCPP (guanosine 5'-(β,γ-methylene)triphosphate), which has a methylene group between β- and γ-phosphates. Their effects on microtubule stability and assembly differ markedly (Table 2):

Table 2: Functional Comparison of GTP Analogs in Microtubule Studies

Compound Phosphate Linkage Hydrolyzable? Microtubule Stability Key Observations
GTP α-β, β-γ (O) Yes Dynamic instability Hydrolysis required for disassembly
GMPCPP β-γ (CH₂) No High stability Forms non-dynamic microtubules
This compound α-β (CH₂) No Moderate stability Dissociates faster than GMPCPP; mimics GDP in high ionic strength

Key Findings :

  • GMPCPP stabilizes microtubules indefinitely due to its non-hydrolyzable γ-phosphate, preventing dynamic instability .
  • This compound -bound microtubules dissociate rapidly under physiological conditions, mimicking GDP-tubulin behavior. However, in low ionic strength buffers (10 mM Pipes), this compound paradoxically mimics GTP, promoting tubulin assembly .
  • The methylene group position (α-β vs. β-γ) dictates whether the compound mimics GDP or GTP, influencing microtubule dynamics .

Bacterial Cell Division: this compound vs. GMPCPP in FtsZ Polymerization

In Bacillus subtilis FtsZ studies, this compound and GMPCPP exhibit divergent effects on polymer stabilization (Table 3):

Table 3: Role of Nucleotide γ-Phosphate in FtsZ Assembly

Compound γ-Phosphate PC190723-Induced Assembly? Polymer Stability
GTP Yes Yes High
GMPCPP Yes Yes High
This compound No No Low
GDP No No Low

Key Findings :

  • The γ-phosphate is essential for FtsZ polymer stabilization. This compound (lacking γ-P) cannot support PC190723-induced assembly, unlike GMPCPP .
  • This highlights the structural specificity required for nucleotide analogs to mimic GTP in bacterial systems .

Structural and Functional Comparison with GDP and GTP

Structural Differences :

  • This compound vs. GDP : Methylene substitution in this compound reduces conformational flexibility, enhancing binding affinity in some contexts (e.g., CD73 inhibition) .
  • This compound vs. GTP : The absence of a γ-phosphate in this compound limits its ability to mimic GTP in systems requiring triphosphate recognition (e.g., FtsZ) .

Functional Overlaps :

  • In microtubule studies, this compound’s behavior is buffer-dependent :
    • 10 mM Pipes : Acts as a GTP analog, promoting assembly .
    • 100 mM Pipes : Behaves intermediately between GDP and GTP .

Biological Activity

GMPCP (Guanosine 5'-monophosphate, 2',3'-cyclophosphate) is a nucleotide analogue that has garnered attention for its role in biological systems, particularly in the dynamics of microtubules. This article explores the biological activity of this compound, focusing on its interactions with microtubules, its effects on cellular processes, and relevant case studies that highlight its significance in research.

Overview of this compound

This compound is a non-hydrolyzable analogue of GTP (Guanosine triphosphate) that mimics the GTP-bound state of tubulin. It plays a crucial role in stabilizing microtubules and influencing their dynamics. Microtubules are essential components of the cytoskeleton, involved in various cellular processes including mitosis, intracellular transport, and cell shape maintenance.

This compound binds to tubulin and promotes the polymerization of microtubules. Unlike GTP, this compound does not undergo hydrolysis, which results in the stabilization of microtubule structures. This stabilization is critical for understanding how microtubule dynamics are regulated within cells.

Key Research Findings

  • Microtubule Stability : Research indicates that microtubules polymerized with this compound exhibit stable structures in vitro. In contrast, these microtubules can be rapidly depolymerized in cellular extracts, suggesting that this compound-stabilized microtubules represent a "paused" state that can be dynamically regulated by cellular factors such as XMAP215 .
  • Polymerization Dynamics : Studies have shown that this compound induces longer lag times during polymerization compared to GTP, indicating less efficient nucleation under certain conditions . This observation highlights the nuances in microtubule assembly dynamics influenced by nucleotide state.
  • Role in Cellular Processes : this compound has been utilized to study the behavior of dynamin, a GTPase involved in membrane fission during endocytosis. The presence of this compound affects the GTPase activity and polymerization behavior of dynamin, providing insights into its functional mechanisms .

Data Tables

Feature GTP This compound
HydrolysisYesNo
Microtubule StabilityLess stableMore stable
Polymerization EfficiencyHighLower
Typical UseIn vivo studiesIn vitro stabilization

Case Study 1: Microtubule Dynamics

In a study exploring the effects of this compound on microtubule dynamics, researchers found that this compound-stabilized microtubules displayed unique characteristics compared to those polymerized with GTP. The study employed high-resolution imaging techniques to analyze the structural differences and concluded that this compound could serve as a valuable tool for studying microtubule-associated proteins and their regulatory mechanisms .

Case Study 2: Dynamin Functionality

Another significant case study investigated dynamin's behavior in fibroblasts when exposed to this compound. The results indicated that this compound influences dynamin's GTPase activity, leading to stochastic bursts rather than continuous activity. This finding has implications for understanding endocytic processes and how they are modulated by nucleotide states .

Q & A

Q. Biochemical Context: GMPCP (GDP Methylene Analog)

Basic Research Questions

Q. What are the structural and functional characteristics of this compound as a nucleotide analog?

this compound is a hydrolyzable GTP analog where the α and β oxygen atoms in the phosphate group are replaced by a methylene group, rendering it resistant to enzymatic hydrolysis . This structural modification allows it to act as a stable inhibitor in enzymatic assays, such as CD73 inhibition studies, where it competes with natural substrates like AMP or GDP . Its purity (>95%) and water solubility make it suitable for in vitro biochemical experiments requiring precise concentration control .

Q. How does this compound compare to other nucleotide analogs in enzymatic inhibition assays?

Methodologically, this compound's inhibitory potency (IC50 and Ki values) must be validated against structurally similar analogs (e.g., AMPCP, CMPCP) using standardized enzyme kinetics protocols. For CD73 inhibition, this compound exhibits a Ki of 135 ± 2.7 nM, making it the second most potent inhibitor after AMPCP (Ki = 59 ± 1.5 nM). Researchers should account for variations in assay conditions (e.g., pH, temperature) and use the Cheng-Prusoff equation to normalize IC50 values across studies .

Advanced Research Questions 3. Q. How can researchers resolve contradictions in potency data between this compound and other analogs across studies? Discrepancies often arise from differences in enzyme sources (e.g., recombinant vs. native CD73), assay buffers, or detection methods (e.g., colorimetric vs. radiometric assays). To address this, researchers should:

  • Perform parallel experiments with a reference inhibitor (e.g., AMPCP) under identical conditions.
  • Validate enzyme activity using a positive control in each assay batch.
  • Apply statistical tools like Bland-Altman analysis to quantify inter-study variability .

Q. What experimental design considerations are critical for this compound-based microtubule stabilization studies?

this compound's incorporation into microtubule subunits requires:

  • Pre-treatment of tubulin with nucleotide analogs to ensure binding site saturation.
  • Monitoring polymerization kinetics via turbidity assays or fluorescence microscopy.
  • Cross-validation with non-hydrolyzable analogs (e.g., GMPPCP) to distinguish between hydrolysis-dependent and -independent effects .

Q. II. Mathematical Context: Generalized Matrix Pencil Completion Problem (this compound)

Basic Research Questions

Q. What is the Generalized Matrix Pencil Completion Problem (this compound), and why is it significant?

this compound involves determining conditions under which a partially specified matrix pencil (a matrix with polynomial entries) can be completed to achieve strict equivalence with a target pencil. This problem is central to systems theory and control engineering, particularly in modeling linear time-invariant systems . Key challenges include ensuring compatibility of Kronecker invariants and satisfying interlacing inequalities for partitioned matrices .

Q. What are the minimal requirements for solving single-row/column this compound?

For a pencil A(λ)F[λ](n+p)×(n+m)A(\lambda) \in F[\lambda]^{(n+p) \times (n+m)}, completion requires:

  • Constructing homogeneous polynomials β1,,βn\beta_1, \dots, \beta_n and integers g1gm+1g_1 \geq \dots \geq g_{m+1}.
  • Validating the Sá-Thompson interlacing inequalities to ensure the existence of a solution pencil M(λ)M(\lambda) .

Advanced Research Questions 3. Q. How can researchers verify the necessity and sufficiency of conditions in this compound for non-trivial cases? Advanced methodologies include:

  • Applying the "alternating permutations" framework to analyze partitioned matrices.
  • Using Kronecker covariant theory to derive invariants for the completed pencil.
  • Testing the robustness of solutions via perturbative analysis (e.g., introducing noise to pencil entries) .

Q. What are the implications of undecidability results in this compound for computational implementations?

Recent proofs show that checking implementability for 0-reachable global types with directed choice is undecidable. Researchers must:

  • Limit reordering budgets for receive events in channel-based models.
  • Use existential 1-bounded and half-duplex channel restrictions to simplify problem encoding .

Q. Methodological Notes

  • Biochemical Studies : Always include negative controls (e.g., untreated tubulin) and validate analog incorporation via mass spectrometry .
  • Mathematical Studies : Use computational algebra tools (e.g., SageMath) to verify interlacing conditions and partition compatibility .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2.2Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSIYHSOBHJEJS-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161308-39-0
Record name α ,betα-Methyleneguanosine 5'-diphosphate sodium salt
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